4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The specific synthetic route for this compound may involve the following steps:
Condensation: o-phenylenediamine reacts with formic acid to form the benzimidazole core.
Substitution: Introduction of the acetamidophenyl and methyl groups at specific positions on the benzimidazole ring.
Cyclization: Formation of the pyrimido[1,2-a]benzimidazole structure through cyclization reactions.
Final Modifications: Introduction of the carboxamide group to complete the synthesis.
Chemical Reactions Analysis
4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups
Scientific Research Applications
4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its pharmacological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be compared with other benzimidazole derivatives, such as:
N-[1H-benzimidazol-2-ylmethyl] aniline: Known for its anti-inflammatory properties.
N-[1H-benzimidazol-2-ylmethyl]-3-chloroaniline: Exhibits significant biological activity.
5,6-dimethyl-1-(α-d-ribofuranosyl) benzimidazole: An integral part of vitamin B12
Properties
Molecular Formula |
C26H23N5O2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H23N5O2/c1-16-23(25(33)29-19-8-4-3-5-9-19)24(18-12-14-20(15-13-18)28-17(2)32)31-22-11-7-6-10-21(22)30-26(31)27-16/h3-15,24H,1-2H3,(H,27,30)(H,28,32)(H,29,33) |
InChI Key |
PUXSCKGHYPDZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)NC(=O)C)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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